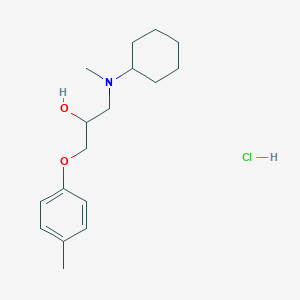
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known as Dexmedetomidine hydrochloride, is a highly selective α2-adrenergic receptor agonist. It is widely used in clinical practice as a sedative and analgesic agent, especially in intensive care units and surgical settings. The purpose of
Mecanismo De Acción
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride exerts its effects by selectively activating α2-adrenergic receptors in the central nervous system. This leads to a decrease in sympathetic nervous system activity and an increase in parasympathetic nervous system activity, resulting in sedation, analgesia, and anxiolysis. It also has an effect on the locus coeruleus, which is involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of norepinephrine and dopamine, increase the release of acetylcholine, and decrease the release of glutamate. It has also been shown to decrease heart rate, blood pressure, and cardiac output, and increase diuresis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has a number of advantages for use in lab experiments. It has a high degree of selectivity for α2-adrenergic receptors, which allows for precise control over its effects. It also has a relatively short half-life, which allows for rapid onset and offset of its effects. However, it can be difficult to administer and monitor in lab settings, and its effects can be highly variable depending on the dose and route of administration.
Direcciones Futuras
There are a number of potential future directions for research on 1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride. One area of interest is its potential use in the treatment of pain, anxiety, and delirium in various settings. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of more selective α2-adrenergic receptor agonists with improved pharmacokinetic properties.
Métodos De Síntesis
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride can be synthesized through a multi-step process involving the reaction of 2,2,2-trifluoro-N-(2-pyridylmethyl)acetamide with cyclohexanone, followed by the reaction of the resulting intermediate with p-tolyl magnesium bromide, and finally, the reaction of the resulting product with hydrochloric acid. The yield of the final product is approximately 50%.
Aplicaciones Científicas De Investigación
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochlorideine hydrochloride has been extensively studied in both preclinical and clinical settings. In preclinical studies, it has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. In clinical studies, it has been used as a sedative and analgesic agent in various settings, including intensive care units, surgical procedures, and diagnostic imaging. It has also been investigated for its potential use in the treatment of pain, anxiety, and delirium.
Propiedades
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-8-10-17(11-9-14)20-13-16(19)12-18(2)15-6-4-3-5-7-15;/h8-11,15-16,19H,3-7,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMQMPQSOAULPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(C)C2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexyl(methyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994726.png)

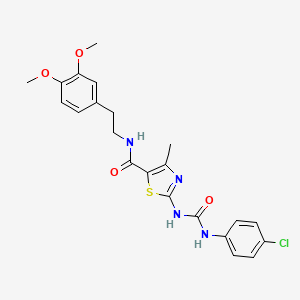
![1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2994729.png)
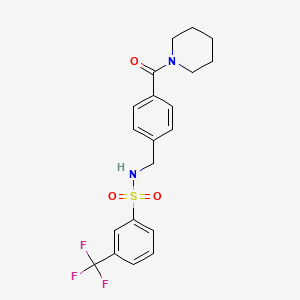

![4-benzoyl-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2994732.png)
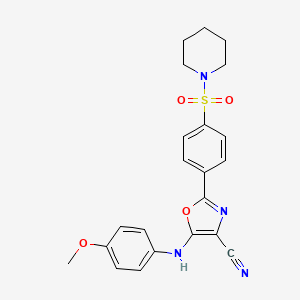
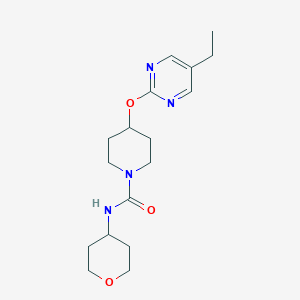
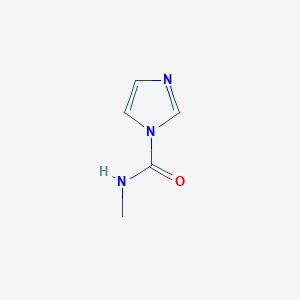
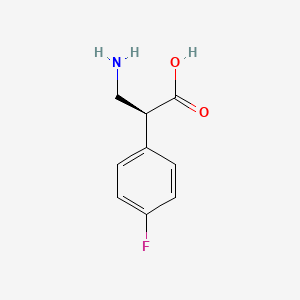
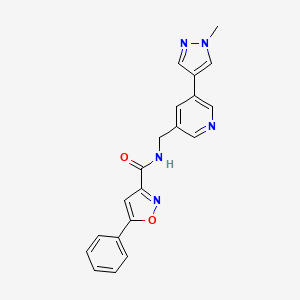
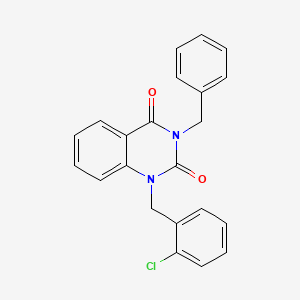
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)